DL-Proline

Übersicht

Beschreibung

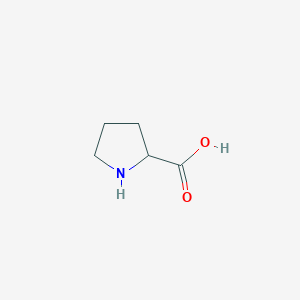

DL-Proline, also known as 2-pyrrolidinecarboxylic acid, is a racemic mixture of the two enantiomers, D-proline and L-proline. It is a non-essential amino acid, meaning it can be synthesized by the human body. Proline is unique among the amino acids due to its cyclic structure, which imparts distinct conformational rigidity. This compound is widely used in various fields, including biochemistry, pharmaceuticals, and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: DL-Proline can be synthesized through several methods. One common approach involves the reaction of L-proline with glacial acetic acid, followed by heating to 60-75°C. This mixture is then stirred to obtain this compound . Another method involves the use of aldehyde catalysts and organic acids to convert L-proline into D-proline, which can then be combined to form this compound .

Industrial Production Methods: Industrial production of this compound often involves the fermentation of specific microorganisms that can produce proline. This biotechnological approach is preferred due to its cost-effectiveness and sustainability. The fermentation broth is then subjected to various purification steps to isolate and crystallize this compound .

Analyse Chemischer Reaktionen

Types of Reactions: DL-Proline undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form hydroxyproline, an important component of collagen.

Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions.

Substitution: this compound can participate in substitution reactions, particularly in the formation of peptide bonds during protein synthesis.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Peptide bond formation typically involves reagents like carbodiimides and protecting groups to facilitate the reaction.

Major Products:

Hydroxyproline: Formed through oxidation, hydroxyproline is crucial for the stability of collagen.

Peptides: this compound is incorporated into peptides and proteins during biosynthesis.

Wissenschaftliche Forschungsanwendungen

Asymmetric Organocatalysis

DL-Proline is widely recognized for its role as a catalyst in asymmetric organocatalysis. Its conformational rigidity makes it an effective chiral catalyst for several organic reactions. Key applications include:

- Mannich Reactions : this compound catalyzes the formation of chiral β-aminocarbonyl compounds, which are crucial intermediates in pharmaceutical synthesis .

- Aldol Reactions : It facilitates aldol reactions to synthesize erythrose equivalents and other complex molecules .

- Domino Reactions : The compound is employed in domino Mannich–Aza-Michael reactions, enhancing the efficiency of multi-step syntheses .

Table 1: Summary of this compound Catalytic Applications

| Reaction Type | Description |

|---|---|

| Mannich Reaction | Formation of chiral β-aminocarbonyls |

| Aldol Reaction | Synthesis of erythrose equivalents |

| Domino Mannich–Aza-Michael | Multi-step synthesis enhancement |

| Heck Cross-Coupling | Formation of complex carbon frameworks |

Biochemical Applications

This compound plays a significant role in various biochemical processes:

- Collagen Synthesis : As an essential component of collagen, this compound is pivotal in wound healing and tissue repair. Studies indicate that proline levels increase significantly during the early stages of wound healing, suggesting its active role in collagen biosynthesis .

- Osmoprotection : It serves as an osmoprotectant, helping cells to withstand osmotic stress, which is particularly important in biotechnological applications .

Pharmaceutical Applications

In the pharmaceutical industry, this compound's unique properties facilitate various applications:

- Drug Development : It is used as a building block in the synthesis of bioactive compounds. For instance, novel synthetic pathways utilizing this compound have been developed for the production of enantiopure chiral amines, which are essential for many drugs .

- Glycine Receptor Agonist : this compound acts as an agonist for glycine receptors, implicating its potential use in neurological research and therapies .

Research and Development

Recent studies have focused on optimizing the use of this compound in chemical processes:

- Vapor-Liquid Equilibrium Studies : Research on the vapor-liquid equilibrium of aqueous solutions containing this compound has implications for chemical production processes such as purification and crystallization .

- Enzyme Interactions : Investigations into proline racemase have provided insights into the mechanisms by which this compound can be interconverted into its L-form, highlighting its enzymatic significance .

Case Study 1: Ingenza Ltd.

Ingenza Ltd. demonstrated the successful deracemization of this compound using D-amino acid oxidase and sodium cyanoborohydride, yielding L-proline with high enantiomeric excess (99%) and conversion rates (94%). This method showcases the efficiency of using biocatalysts in producing optically pure compounds for pharmaceutical applications .

Case Study 2: Proline Supplementation in Wound Healing

A study involving male Sprague Dawley rats examined the effects of dietary proline supplementation on wound healing. Despite initial hypotheses about enhanced collagen synthesis due to increased proline availability, results indicated no significant improvement in wound strength or collagen deposition compared to control groups. This underscores the complexity of biochemical pathways involved in tissue repair and the need for further research .

Wirkmechanismus

DL-Proline exerts its effects primarily through its incorporation into proteins and peptides. Its cyclic structure restricts the phi angle, influencing the folding and stability of proteins. In collagen, proline and hydroxyproline form a triple helix structure, providing tensile strength to connective tissues . Additionally, this compound can act as an agonist of glycine receptors, influencing neurotransmission .

Vergleich Mit ähnlichen Verbindungen

L-Proline: The naturally occurring enantiomer, widely used in biological systems.

D-Proline: The unnatural enantiomer, less common but used in specific synthetic applications.

Uniqueness of DL-Proline: this compound’s racemic nature allows it to be used in a broader range of applications compared to its individual enantiomers. Its ability to act as a chiral catalyst in asymmetric synthesis and its role in protein stability make it a versatile compound in both research and industrial settings .

Biologische Aktivität

DL-Proline, a cyclic imino acid, plays a significant role in various biological processes, including protein synthesis, cellular metabolism, and energy production. This article explores its multifaceted biological activities, focusing on its implications in cellular behavior, metabolic pathways, and therapeutic potential.

Overview of this compound

Proline exists in two isomeric forms: L-proline and D-proline. While L-proline is more prevalent in biological systems, this compound refers to a racemic mixture of both forms. Proline's unique cyclic structure allows it to participate in various biochemical processes, particularly in collagen synthesis and energy metabolism.

Metabolism of Proline

Proline metabolism is crucial for cellular energy production. In mammalian cells, L-proline is synthesized from L-glutamate through a two-step intramitochondrial process involving specific enzymes like aldehyde dehydrogenase 18 family member A1 (ALDH18A1) and pyrroline-5-carboxylate reductase 1 (PYCR1) . The oxidation of L-proline generates ATP through conversion to α-ketoglutarate (α-KG), an intermediate in the Krebs cycle. Notably, this pathway can yield up to 30 ATP equivalents per molecule of proline, supporting the growth of various cell types from bacteria to human cancer cells .

Role in Collagen Synthesis

Proline is a critical precursor for collagen synthesis. It is incorporated into collagen during post-translational modifications to form hydroxyproline, which stabilizes the collagen triple helix structure. During wound healing, proline levels increase significantly at the wound site, suggesting active importation or biosynthesis . However, studies indicate that supplementing proline does not necessarily enhance wound strength or collagen deposition significantly .

1. Proline in Cancer Metabolism

Research indicates that cancer cells utilize proline as an energy source and for biosynthetic processes. For instance, Trypanosoma cruzi, the causative agent of Chagas disease, relies on proline for ATP production and differentiation during its life cycle . Inhibition of proline uptake has been proposed as a therapeutic strategy against T. cruzi, demonstrating proline's essential role in parasite survival and virulence .

2. Proline's Role in Stress Resistance

Proline accumulation within cells enhances resistance to oxidative stress and thermal stress. In T. cruzi, increased intracellular proline levels help the parasite withstand adverse conditions during host invasion . This property suggests potential applications for proline or its analogs in developing stress-resistant crops or therapeutic agents.

Research Findings on Proline Supplementation

A study involving dietary supplementation of proline in rats showed no significant improvement in wound healing compared to controls . Despite theoretical benefits based on proline's role in collagen synthesis, empirical evidence suggests that merely increasing dietary proline does not translate into enhanced tissue repair or strength.

Tables Summarizing Key Findings

| Biological Activity | Function | Implications |

|---|---|---|

| Energy Production | Converts to α-KG for ATP synthesis | Supports cell growth in various organisms |

| Collagen Synthesis | Precursor for hydroxyproline | Critical for tissue repair but supplementation may not enhance healing |

| Stress Resistance | Accumulates to protect against oxidative stress | Potential therapeutic applications |

Eigenschaften

Key on ui mechanism of action |

Glycogenic, by L-Proline oxidase in the kidney, it is ring-opened and is oxidized to form L-Glutamic acid. L-Ornithine and L-Glutamic acid are converted to L-Proline via L-Glutamic acid-gamma-semialdehyde. It is contained abundantly in collagen, and is intimately involved in the function of arthrosis and chordae. |

|---|---|

CAS-Nummer |

609-36-9 |

Molekularformel |

C5H10NO2+ |

Molekulargewicht |

116.14 g/mol |

IUPAC-Name |

(2S)-pyrrolidin-1-ium-2-carboxylic acid |

InChI |

InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/p+1/t4-/m0/s1 |

InChI-Schlüssel |

ONIBWKKTOPOVIA-BYPYZUCNSA-O |

SMILES |

C1CC(NC1)C(=O)O |

Isomerische SMILES |

C1C[C@H]([NH2+]C1)C(=O)O |

Kanonische SMILES |

C1CC([NH2+]C1)C(=O)O |

Color/Form |

Flat needles from alcohol + ether; prisms from water White crystals or crystalline powde |

Dichte |

1.064 at 24 °C |

melting_point |

220-222 °C, decomposes MP: 215-220 °C with decomposition /D(+)-Proline/ MP: 205 °C with decomposition /DL-Proline/ 221 °C |

Key on ui other cas no. |

609-36-9 147-85-3 |

Physikalische Beschreibung |

Dry Powder Colorless solid; [HSDB] White powder; [Sigma-Aldrich MSDS] Solid White crystals or crystalline powder; odourless |

Verwandte CAS-Nummern |

25191-13-3 |

Löslichkeit |

Solubility in 100 mL of water: 127 g at 0 °C; 162 g at 25 °C; 206.7 g at 50 °C; 239 g at 65 °C Solubility in alcohol: 1.55% at 35 °C; insoluble in ether, butanol, isopropanol Very soluble in water, alcohol; insoluble in ether Very soluble in water; slightly soluble in ethanol, acetone, benzene; insoluble in ether, propanol 162.0 mg/mL Soluble in water; Insoluble in ether Soluble (in ethanol) |

Synonyme |

L Proline L-Proline Proline |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: DL-Proline has the molecular formula C5H9NO2 and a molecular weight of 115.13 g/mol [].

ANone: Researchers have used a variety of spectroscopic techniques to characterize this compound. These include:

- NMR: Both 1H and 13C NMR data have been used to determine the structure and conformation of this compound [, , ]. 1H-17O Nuclear Quadrupole Double Resonance has also been employed to study the chemically inequivalent oxygen sites in the crystal structure [, ].

- FTIR: Fourier transform infrared spectroscopy has been used to analyze intermolecular interactions in this compound aqueous solutions [].

- Mass Spectrometry: Mass spectrometry has been utilized to study the ionic fragmentation of this compound in the gas phase, particularly focusing on the dissociation pathways following photoionization [].

ANone: this compound exhibits stability under a wide range of conditions relevant to research and industrial applications.

- Aqueous Solutions: Studies on the vapor-liquid equilibrium of this compound aqueous solutions demonstrate its stability across a range of temperatures and pressures [].

- Crystallization: this compound readily forms crystals, and researchers have extensively studied its polymorphism, particularly in relation to enantiomeric ratios and crystallization methods []. This is important for understanding its stability and potential applications in drug formulations.

ANone: While not as biologically active as its L-enantiomer, research suggests that this compound can influence biological processes.

- Plant Growth: Studies have shown that this compound can impact plant growth and development. For example, this compound pretreatment of both infected and uninfected Bidens tripartita (bur marigold) plants led to reduced root weight and an increased ratio of tops to roots []. Additionally, Piriformospora indica-colonized Cymbidium aloifolium plantlets produced this compound, contributing to enhanced growth and acclimatization [].

- Microbial Metabolism: Research indicates that microorganisms can metabolize this compound. Studies using anaerobic microbial communities demonstrated that glycine was significantly depleted in the presence of this compound, suggesting its utilization as an energy source []. Additionally, this compound can influence the composition of gut microbiota, as evidenced by changes in the abundance of various bacterial genera in rats following this compound treatment [].

- Actinomycin Synthesis: Research on Streptomyces antibioticus showed that different stereoisomers of methylproline, including those derived from this compound, influenced actinomycin biosynthesis. The cis isomer of 3-methyl-DL-proline exhibited a more potent inhibitory effect compared to its trans counterpart [, ]. This highlights the importance of stereochemistry in biological activity.

A: Several methods have been developed for the synthesis of this compound, with researchers exploring different synthetic routes and optimizing yields. One approach involves using α-piperidone as a starting material []. Another method utilizes 3,4-dehydro-DL-proline as a precursor, which can undergo reactions like cis-glycolation to yield various dihydroxyproline derivatives [].

A: * Oxidation: Studies have shown that this compound can be oxidized by enzymes like D-alanine dehydrogenase from Escherichia coli. This reaction is particularly relevant for understanding the metabolism of D-amino acids and their analogs []. * Complex Formation: this compound readily forms complexes with various metal ions. Researchers have investigated its interactions with metal ions like copper and zinc [, ]. These studies provide insights into the coordination chemistry of this compound and its potential applications in materials science.

ANone: Yes, computational chemistry has played a role in understanding this compound's properties and behavior.

- Intermolecular Interactions: Researchers have used X-ray charge densities to calculate intermolecular interaction energies and lattice energies of this compound crystals. These experimental results were compared with theoretical calculations (B3LYP for dimers and Periodic Hartree-Fock for crystals), showing good agreement for dimer interactions but requiring scaling factors for crystal calculations []. This highlights the importance of accurate experimental data for validating computational models.

- Reaction Pathway Analysis: DFT calculations have been employed to investigate the reaction pathways of this compound on TiO2 surfaces, providing insights into its adsorption and desorption behavior on different types of TiO2 surfaces []. This information is relevant for understanding the interactions of biomolecules with biomaterial surfaces, which is crucial for designing biocompatible materials.

A:

Methylproline Isomers: Research on the effects of methylproline isomers on actinomycin biosynthesis demonstrated that the position and stereochemistry of the methyl group significantly influenced their activity. For instance, cis-3-methyl-DL-proline was considerably more potent in inhibiting actinomycin synthesis compared to its trans isomer []. This underscores the importance of stereochemistry in biological activity. * Proline Analogs:* Studies on proline analogs like L-azetidine-2-carboxylic acid and 3,4-dehydro-DL-proline revealed their potential as pharmacological agents for treating fibrosis and cancer due to their ability to disrupt collagen synthesis []. These findings highlight the potential of modifying this compound to develop new therapeutic agents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.